molecular formula C24H19BrN2OS B12049006 (1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone

(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone

Cat. No.: B12049006
M. Wt: 463.4 g/mol
InChI Key: IRKPGTBMDAAOJB-UHFFFAOYSA-N
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Description

(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone is a complex organic compound with a unique structure that includes a thienoisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thienoisoquinoline core, followed by the introduction of the amino and phenyl groups. The final step involves the addition of the bromophenyl group to the methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound may be investigated for its potential pharmacological properties. Studies may focus on its interactions with biological targets, such as enzymes or receptors .

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Research may include preclinical studies to evaluate its efficacy and safety in treating various diseases .

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can enhance the performance and efficiency of industrial applications .

Mechanism of Action

The mechanism of action of (1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone is unique due to the presence of the bromophenyl group. This group can significantly influence the compound’s reactivity, biological activity, and overall properties .

Properties

Molecular Formula

C24H19BrN2OS

Molecular Weight

463.4 g/mol

IUPAC Name

(1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-(3-bromophenyl)methanone

InChI

InChI=1S/C24H19BrN2OS/c25-16-10-6-9-15(13-16)22(28)23-20(26)19-17-11-4-5-12-18(17)21(27-24(19)29-23)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12,26H2

InChI Key

IRKPGTBMDAAOJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2C4=CC=CC=C4)SC(=C3N)C(=O)C5=CC(=CC=C5)Br

Origin of Product

United States

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